molecular formula C22H29ClN4O2S B2489102 N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-76-9

N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2489102
CAS No.: 898434-76-9
M. Wt: 449.01
InChI Key: HUNIWAQFENMLAM-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A 4-chlorophenyl group linked to the acetamide nitrogen.
  • A thioether bridge connecting the acetamide to a cyclopenta[d]pyrimidin-2-one core.
  • A 3-(diethylamino)propyl substituent at position 1 of the pyrimidinone ring.

The thioether linkage may influence metabolic stability compared to oxygen or nitrogen analogs .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O2S/c1-3-26(4-2)13-6-14-27-19-8-5-7-18(19)21(25-22(27)29)30-15-20(28)24-17-11-9-16(23)10-12-17/h9-12H,3-8,13-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNIWAQFENMLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its antibacterial properties, synthesis methods, and structural analogs, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chlorophenyl group linked to a tetrahydro-cyclopenta[d]pyrimidine moiety via a thioacetamide functional group. Its molecular formula is C₁₈H₂₃ClN₄OS, with a molecular weight of 449.01 g/mol .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that compounds with similar structures demonstrate moderate to good efficacy against both gram-positive and gram-negative bacteria. This suggests potential therapeutic applications in treating bacterial infections .

Table 1: Antibacterial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-2-thioacetamideE. coli32 µg/mL
N-(3,4-dichlorophenyl)-2-thioacetamideS. aureus16 µg/mL
2-{[3-(4-chlorophenyl)-4-oxo]}P. aeruginosa64 µg/mL

Other Biological Activities

In addition to antibacterial properties, the compound may exhibit antifungal and antiallergy effects due to its structural features. Interaction studies suggest that it may bind to various biological targets, including enzymes and receptors involved in microbial growth inhibition .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the thioacetamide link : Reaction of an appropriate chlorophenyl derivative with a tetrahydro-cyclopenta[d]pyrimidine precursor.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity suitable for biological assays.

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • Study on Antimicrobial Activity : A comparative analysis of various derivatives showed that modifications in the chlorophenyl group significantly affected antibacterial potency against common pathogens .
  • Mechanism of Action : Research indicated that similar compounds disrupt bacterial ribosome function, leading to impaired protein synthesis and cell death .

Structural Analog Comparison

The biological activity of N-(4-chlorophenyl)-2-thioacetamide can be compared with its structural analogs to understand the influence of specific functional groups on activity.

Table 2: Comparison of Structural Analogs

Compound NameMolecular FormulaKey Features
N-(3,4-dichlorophenyl)-2-thioacetamideC₁₈H₂₃Cl₂N₄OSEnhanced antibacterial activity
2-{[3-(4-chlorophenyl)-4-oxo]}C₁₈H₁₉ClN₄O₂SStudied for antitumor properties
2-{(1-[3-(diethylamino)propyl]-2-oxo)} - N-mesitylacetamideC₂₁H₂₉N₃O₂SEvaluated for neuroprotective effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (Compound 5.4)
  • Core Structure: Simplified dihydropyrimidinone lacking the cyclopenta ring.
  • Substituents : 4-Chlorophenyl acetamide and methyl group at position 3.
  • Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with 2-chloro-N-(4-chlorophenyl)acetamide .
  • Data :
    • Yield: 76%
    • Melting Point: >282°C
    • ¹H NMR (DMSO-d6): δ 12.48 (NH), 7.56 (Ar-H), 4.09 (SCH₂) .

Comparison :

  • The absence of the cyclopenta ring reduces molecular complexity and may decrease lipophilicity.
  • Higher melting point (>282°C vs. ~197–230°C in other analogs) suggests stronger intermolecular forces due to planar dihydropyrimidinone .
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide
  • Core Structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidine (thiophene-fused pyrimidine).
  • Substituents : 4-Chlorophenyl on pyrimidine, 2-isopropylphenyl acetamide.
  • Key Difference : Thiophene fusion instead of a standalone cyclopenta ring, altering electronic properties .

Comparison :

  • The 2-isopropylphenyl group increases steric bulk compared to the target compound’s 4-chlorophenyl, possibly affecting target binding .
N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24)
  • Core Structure: Cyclopenta-thienopyrimidine with an ether linkage.
  • Substituents : Acetamide at meta-position of phenyl.
  • Data :
    • Yield: 53%
    • Melting Point: 197–198°C
    • LC-MS: m/z 326.0 [M+H]+ .

Comparison :

  • Ether linkage (vs. thioether) reduces oxidation susceptibility but may decrease lipophilicity.
  • Meta-substituted acetamide vs. para-chlorophenyl in the target compound could alter binding orientation .
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)
  • Substituents : 2,3-Dichlorophenyl acetamide and methyl at position 4.
  • Data :
    • Yield: 80%
    • Melting Point: 230°C
    • Elemental Analysis: C, 45.29%; N, 12.23%; S, 9.30% .

Comparison :

  • Dichlorophenyl group increases electronegativity and steric hindrance compared to mono-chlorophenyl.
  • Lower carbon content (45.29% vs. ~45–50% in other analogs) reflects higher halogenation .

Key Observations :

  • Synthetic Yields: Higher yields (76–85%) are achieved with simpler cores (e.g., dihydropyrimidinones) versus fused systems (53%) .
  • Substituent Effects: Chlorophenyl groups enhance electrophilicity, while alkylamino chains (e.g., diethylamino propyl) improve solubility.
  • Thermal Stability : Melting points correlate with molecular planarity and hydrogen-bonding capacity (e.g., compound 5.4 >282°C vs. compound 24 ~197°C) .

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